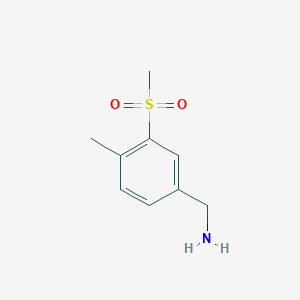![molecular formula C13H8IN3O4S B3218020 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)- CAS No. 1186501-78-9](/img/structure/B3218020.png)
1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)-
描述
1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)- is a complex organic compound belonging to the class of heterocyclic aromatic compounds It features a pyrrolopyridine core with various substituents, including an iodine atom, a nitro group, and a phenylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)- typically involves multiple steps, starting from simpler precursors. One common approach is the multi-step synthesis starting with 1H-pyrrolo[2,3-b]pyridine as the core structure. The following steps are involved:
Sulfonylation: The attachment of the phenylsulfonyl group (-SO2C6H5) at the 1-position.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process also involves purification steps to remove any impurities and by-products.
化学反应分析
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitrate esters or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2).
Substitution: The iodine atom can be substituted with other groups or atoms through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as sodium iodide (NaI) and various amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitrate esters, nitroso compounds.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted pyrrolopyridines.
科学研究应用
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: It can be used in the development of new materials and catalysts.
作用机制
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)- exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the substituents.
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the substituents.
2-iodo-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the nitro and phenylsulfonyl groups.
5-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the iodine and phenylsulfonyl groups.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)- is unique due to the presence of multiple substituents, which can significantly alter its chemical and biological properties compared to its simpler analogs. These substituents can enhance its reactivity, binding affinity, and specificity in various applications.
属性
IUPAC Name |
1-(benzenesulfonyl)-2-iodo-5-nitropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8IN3O4S/c14-12-7-9-6-10(17(18)19)8-15-13(9)16(12)22(20,21)11-4-2-1-3-5-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFUXAOAUZTJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8IN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-{1-[(1,3-benzothiazol-2-yl)methyl]piperidin-4-yl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B3217938.png)
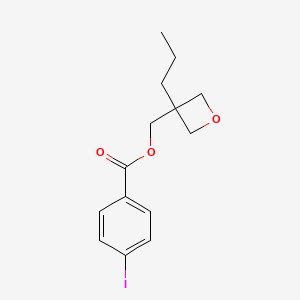
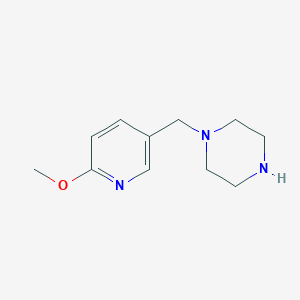
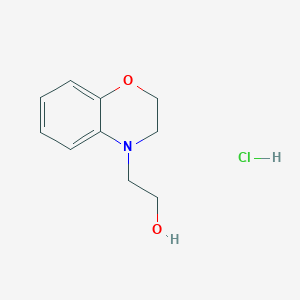
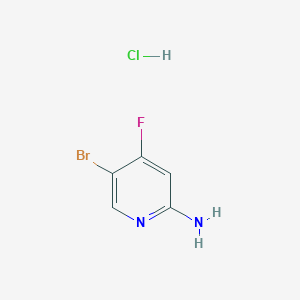

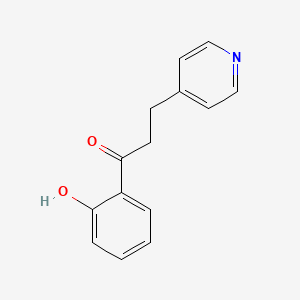
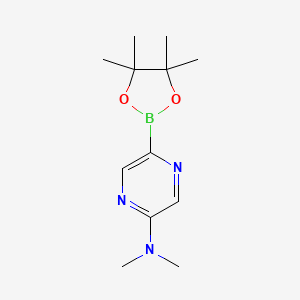
![4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-YL]morpholine](/img/structure/B3217979.png)
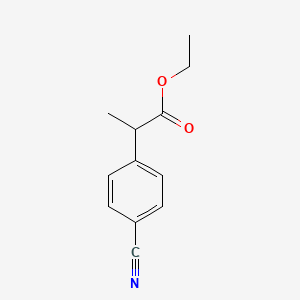

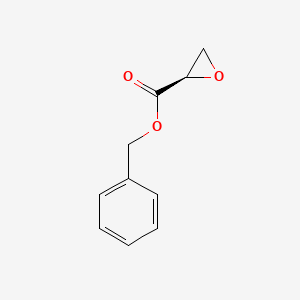
![(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B3218024.png)
